molecular formula C20H27BrN2O2 B11386536 (5s,7s)-2-(5-Bromo-2-ethoxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

(5s,7s)-2-(5-Bromo-2-ethoxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B11386536
M. Wt: 407.3 g/mol
InChI Key: ICBWIRQAQBSERU-UHFFFAOYSA-N
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Description

2-(5-bromo-2-ethoxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a brominated phenyl ring, an ethoxy group, and a diazatricyclodecane core, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-2-ethoxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3311~3,7~]decan-6-one typically involves multiple stepsThe reaction conditions often require precise temperature control and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain consistent reaction conditions. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-2-ethoxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various halogenated or alkylated compounds .

Scientific Research Applications

2-(5-bromo-2-ethoxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-bromo-2-ethoxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-bromo-2-chlorophenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
  • 2-(5-bromo-2-methoxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Uniqueness

Compared to similar compounds, 2-(5-bromo-2-ethoxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one stands out due to its ethoxy group, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C20H27BrN2O2

Molecular Weight

407.3 g/mol

IUPAC Name

2-(5-bromo-2-ethoxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C20H27BrN2O2/c1-4-8-20-12-22-10-19(3,18(20)24)11-23(13-20)17(22)15-9-14(21)6-7-16(15)25-5-2/h6-7,9,17H,4-5,8,10-13H2,1-3H3

InChI Key

ICBWIRQAQBSERU-UHFFFAOYSA-N

Canonical SMILES

CCCC12CN3CC(C1=O)(CN(C2)C3C4=C(C=CC(=C4)Br)OCC)C

Origin of Product

United States

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